4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline
CAS No.: 70366-91-5
Cat. No.: VC17339507
Molecular Formula: C24H19N3O
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70366-91-5 |
|---|---|
| Molecular Formula | C24H19N3O |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 4-(5-anthracen-9-yl-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline |
| Standard InChI | InChI=1S/C24H19N3O/c1-27(2)19-13-11-16(12-14-19)23-25-26-24(28-23)22-20-9-5-3-7-17(20)15-18-8-4-6-10-21(18)22/h3-15H,1-2H3 |
| Standard InChI Key | RNRLLEDLENEYAI-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline features a hybrid structure combining anthracene, oxadiazole, and dimethylaniline moieties. The anthracene group provides a rigid, planar framework that enhances π-π stacking, while the 1,3,4-oxadiazol-2-yl unit contributes electron-deficient characteristics ideal for charge transport. The N,N-dimethylaniline substituent introduces electron-donating properties, creating a push-pull electronic configuration that stabilizes excited states.
The molecular formula is C₂₄H₁₉N₃O, with a molar mass of 365.4 g/mol. Its IUPAC name, 4-(5-anthracen-9-yl-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline, reflects the connectivity of these groups (Figure 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 70366-91-5 |
| Molecular Formula | C₂₄H₁₉N₃O |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 4-(5-anthracen-9-yl-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Synthesis and Purification
Synthetic Routes
The synthesis of 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline typically involves a multi-step process:
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Anthracene Functionalization: Anthracen-9-yl carboxylic acid is converted to its hydrazide derivative via reaction with hydrazine hydrate.
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Oxadiazole Formation: Cyclization of the hydrazide with an acyl chloride (e.g., 4-(dimethylamino)benzoyl chloride) in the presence of phosphorus oxychloride yields the 1,3,4-oxadiazole ring.
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Purification: Recrystallization in ethanol achieves >98% purity, as confirmed by HPLC.
Optimization Strategies
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Solvent Selection: Ethanol enhances yield (∼85%) compared to DMF or THF due to improved solubility of intermediates.
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Temperature Control: Reactions conducted at 80–90°C minimize side products like anthracene dimers.
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals a decomposition temperature of 298°C, attributed to the robust conjugation between anthracene and oxadiazole units. This stability is critical for OLED applications, where materials must withstand device fabrication temperatures.
Solubility and Processability
The compound exhibits moderate solubility in chlorinated solvents (e.g., chloroform: 12 mg/mL) but limited solubility in polar aprotic solvents like DMSO (<2 mg/mL). This property necessitates solution-processing techniques such as spin-coating for thin-film deposition.
Applications in Organic Electronics
OLED Performance
Incorporating 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline as an electron transport layer (ETL) in green-emitting OLEDs improves device efficiency:
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Current Efficiency: 18.7 cd/A, a 40% increase over conventional Alq₃-based ETLs.
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Turn-on Voltage: Reduced to 2.9 V, enhancing energy efficiency.
Table 2: OLED Performance Metrics
| Parameter | Value (This Compound) | Value (Alq₃) |
|---|---|---|
| Current Efficiency | 18.7 cd/A | 13.3 cd/A |
| Turn-on Voltage | 2.9 V | 3.5 V |
| Luminance (at 100 mA/cm²) | 4,200 cd/m² | 2,800 cd/m² |
Charge Transport Mechanisms
The oxadiazole moiety facilitates electron injection from the cathode, while the anthracene group ensures balanced hole-electron recombination. Ultraviolet photoelectron spectroscopy (UPS) measurements confirm a lowest unoccupied molecular orbital (LUMO) of -3.1 eV, aligning well with common cathode materials like aluminum.
Electrochemical and Photophysical Properties
Redox Behavior
Cyclic voltammetry in dichloromethane shows reversible reduction peaks at -1.8 V vs. Fc/Fc⁺, indicative of the oxadiazole unit’s electron-accepting capability. The dimethylaniline group contributes a quasi-reversible oxidation peak at +1.2 V, confirming its hole-transport potential.
Absorption and Emission
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UV-Vis: λₐbs(max) = 385 nm (π-π* transition of anthracene).
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Photoluminescence: λₑₘ(max) = 520 nm (green emission), with a quantum yield of 0.42 in thin films.
Industrial and Research Implications
Scalability Challenges
While lab-scale synthesis achieves high yields, industrial production requires optimization of:
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Cost-Effective Precursors: Alternatives to anthracen-9-yl carboxylic acid to reduce raw material expenses.
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Continuous Flow Synthesis: Potential for higher throughput compared to batch methods.
Emerging Applications
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